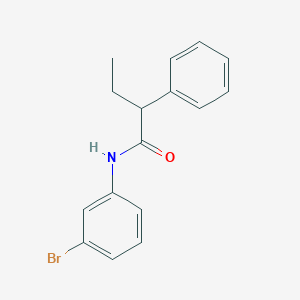

N-(3-bromophenyl)-2-phenylbutanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16BrNO |

|---|---|

Molecular Weight |

318.21g/mol |

IUPAC Name |

N-(3-bromophenyl)-2-phenylbutanamide |

InChI |

InChI=1S/C16H16BrNO/c1-2-15(12-7-4-3-5-8-12)16(19)18-14-10-6-9-13(17)11-14/h3-11,15H,2H2,1H3,(H,18,19) |

InChI Key |

PPFLKHWWHRXPIH-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Br |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Bromophenyl 2 Phenylbutanamide and Its Structural Analogues

Amide Bond Formation Strategies

The crucial step in the synthesis of N-(3-bromophenyl)-2-phenylbutanamide is the formation of the amide linkage between the 3-bromoaniline (B18343) moiety and the 2-phenylbutanoic acid backbone. Various methods have been developed to achieve this transformation efficiently.

The most traditional and widely employed methods for amide bond formation involve the activation of a carboxylic acid to facilitate its reaction with an amine. orgoreview.comacs.org This approach is designed to overcome the inherent challenge of the acid-base reaction between a carboxylic acid and an amine, which forms a non-reactive carboxylate salt. organic-chemistry.org

Commonly, 2-phenylbutanoic acid would be activated prior to reaction with 3-bromoaniline. This activation can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride. acs.org For instance, treatment of 2-phenylbutanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding 2-phenylbutanoyl chloride. This highly electrophilic intermediate then readily reacts with 3-bromoaniline, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Alternatively, peptide coupling reagents are extensively used to promote the direct condensation of a carboxylic acid and an amine under mild conditions. researchgate.net These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is subsequently attacked by the amine. Dicyclohexylcarbodiimide (B1669883) (DCC) and the water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are classic examples of such reagents. organic-chemistry.orgresearchgate.netnih.gov The reaction mechanism with DCC involves the initial protonation of the carbodiimide (B86325) by the carboxylic acid, followed by the attack of the carboxylate to form a reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond, releasing dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org To enhance reaction rates and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. researchgate.netmdpi.com

Table 1: Common Classical Coupling Reagents for Amide Synthesis

| Reagent | Full Name | Key Features | Typical Byproduct |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Effective and inexpensive; byproduct is insoluble in most organic solvents. researchgate.netnie.edu.sg | Dicyclohexylurea (DCU) |

| EDC (or EDAC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble, allowing for easy removal of the urea (B33335) byproduct through aqueous workup. nih.gov | 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU) |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Highly efficient, fast reaction rates, and reduced racemization, especially with HOAt. mdpi.comnie.edu.sg | Tetramethylurea |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium-based reagent, effective for sterically hindered couplings. mdpi.com | Hexamethylphosphoramide (HMPA) related species |

While classical coupling reagents are effective, they generate stoichiometric amounts of byproducts. mdpi.com Modern synthetic chemistry increasingly favors catalytic methods that are more atom-economical and environmentally benign. researchgate.net

One of the most powerful catalytic strategies for forming N-aryl amide bonds is the copper-catalyzed N-arylation of amides, a modification of the classic Ullmann condensation. researchgate.net In the context of synthesizing this compound, this could involve the direct coupling of 2-phenylbutanamide with a 3-bromoaryl precursor, such as 3-bromoiodobenzene, in the presence of a copper catalyst. An experimentally simpler and widely used approach involves the coupling of an aryl halide (3-bromoaniline) with the amide. A catalyst system often employs copper(I) iodide (CuI) with a diamine ligand, such as N,N'-dimethylethylenediamine, and a base like potassium phosphate (B84403) (K₃PO₄). These reactions can efficiently couple aryl bromides and even some aryl chlorides with a variety of amides, tolerating numerous functional groups.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also represent a viable, albeit often more expensive, route. These reactions typically use a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl halide or triflate with an amine or amide. Recent developments have even enabled the use of aqueous ammonia (B1221849) as the nitrogen source for the synthesis of primary arylamines.

Table 2: Representative Conditions for Copper-Catalyzed Amidation of Aryl Halides

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Catalyst | CuI (0.2-20 mol%) | |

| Ligand | 1,2-Diamine (e.g., N,N'-dimethylethylenediamine) or Ligand-free | |

| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ | |

| Solvent | DMF, Dioxane, or Toluene | |

| Temperature | 110-135 °C |

In line with the principles of green chemistry, mechanochemical and solvent-free methods for amide synthesis have gained significant traction. These techniques involve the use of mechanical energy, such as ball milling, to induce chemical reactions in the solid state, often eliminating the need for bulk solvents. nie.edu.sg

Mechanochemistry can be applied to classical coupling reactions. For example, the amidation of carboxylic acids with amines using coupling reagents like EDC has been successfully performed under ball milling conditions. nie.edu.sg This approach can lead to faster reaction times and simplified work-up procedures.

More recently, novel mechanochemical cross-coupling reactions have been developed. One such method involves the copper-mediated coupling of O-protected hydroxamic acids with aryl boronic acids or aryl iodides to produce N-aryl amides. This strategy has demonstrated high yields (up to 94%) in short reaction times (20 minutes) for a range of substrates under solvent-free ball-milling conditions.

Table 3: Example of Mechanochemical Amide Synthesis Conditions

| Reaction Type | Reactants | Conditions | Reference |

|---|---|---|---|

| Direct Amidation | Carboxylic Acid + Amine | Ball milling with coupling reagent (e.g., EDC) | nie.edu.sg |

| Chan-Lam Coupling | O-Pivaloyl Hydroxamic Acid + Aryl Boronic Acid | Cu(OAc)₂, K₂CO₃, ball milling (30 Hz, 20 min) | |

| Formylation/Acetylation | Aromatic/Aliphatic Amine + Acid Source | Ball milling with additives (e.g., imidazole) | mdpi.com |

Preparation of Key Precursors

3-Bromoaniline is a critical precursor, providing the N-aryl portion of the target molecule. A standard laboratory synthesis involves the direct bromination of aniline (B41778). However, due to the high reactivity of the aniline ring, this reaction must be carefully controlled to achieve meta-selectivity and avoid over-bromination. A common strategy involves the temporary protection of the amino group as an acetanilide. The acetyl group deactivates the ring and directs bromination primarily to the para position. To achieve meta-substitution, alternative strategies are often employed. One such method is the nitration of benzene, followed by bromination to give 3-bromonitrobenzene, and subsequent reduction of the nitro group to an amine using reagents like tin (Sn) or iron (Fe) in acidic media.

An alternative and often more direct route involves the bromination of aniline under specific controlled conditions to favor the meta-isomer. 3-Bromoaniline itself is a versatile intermediate that can be further functionalized through reactions targeting the amino group or the bromine atom, such as in palladium or copper-catalyzed cross-coupling reactions.

2-Phenylbutanoic acid, also known as α-phenylbutyric acid, is the second key precursor. For use in classical amidation reactions, it must be converted into an activated form. As mentioned previously, the most common activated derivative is the acyl chloride, 2-phenylbutanoyl chloride, synthesized by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. acs.org

Another approach is the formation of an active ester. This can be done in situ using coupling reagents or by pre-forming a stable active ester. For example, reaction with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like DCC yields the N-hydroxysuccinimide ester of 2-phenylbutanoic acid. This stable, crystalline solid can be isolated and then reacted with 3-bromoaniline in a separate step to form the desired amide. This two-step process can be advantageous for purification and for coupling with sensitive amine partners. The direct use of 2-phenylbutanoic acid is primarily feasible in catalytic reactions or under the high-temperature conditions of direct thermal amidation.

Asymmetric Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound hinges on the precise control of the stereocenter at the C2 position of the 2-phenylbutanoic acid moiety. As 3-bromoaniline is an achiral amine, the stereochemical outcome of the final product is determined entirely by the stereochemistry of the carboxylic acid precursor and the ability to maintain this stereochemical integrity during the subsequent amidation reaction. Therefore, synthetic strategies are primarily focused on two key stages: the enantioselective synthesis of the chiral 2-phenylbutanoic acid scaffold and the stereoconservative formation of the amide bond.

Enantioselective Routes to Chiral 2-Phenylbutanamide Scaffolds

The cornerstone of synthesizing enantiopure this compound is the preparation of optically active 2-phenylbutanoic acid. Several well-established methodologies can be employed to achieve high enantioselectivity for this key intermediate. These methods include asymmetric hydrogenation of unsaturated precursors, enzymatic resolution of racemic mixtures, and the use of chiral auxiliaries.

Asymmetric Hydrogenation:

One of the most efficient methods for generating chiral centers is through the asymmetric hydrogenation of a prochiral olefin. For the synthesis of chiral 2-phenylbutanoic acid, this typically involves the hydrogenation of 2-phenyl-2-butenoic acid or a related unsaturated precursor. This reaction is catalyzed by transition metal complexes containing chiral ligands. Ruthenium-based catalysts, particularly those with chiral phosphine ligands like BINAP and its derivatives (e.g., SunPhos), have demonstrated high efficacy in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. acs.orgorganic-chemistry.orgpeptide.com

For instance, the ruthenium-catalyzed asymmetric hydrogenation of 2-oxo-4-arylbutanoic acids to afford 2-hydroxy-4-arylbutanoic acids has been achieved with high enantioselectivity (88.4%–92.6% ee) using SunPhos as the chiral ligand. organic-chemistry.org A similar strategy involving the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids has also been reported to yield 2-hydroxy-4-arylbutanoic acids with enantiomeric excesses ranging from 85.4% to 91.8%. peptide.com These hydroxy acids can then be further converted to the desired 2-phenylbutanoic acid.

Enzymatic Resolution:

Enzymatic resolution offers a powerful and environmentally benign approach to obtaining enantiomerically pure compounds. This method relies on the ability of enzymes, such as lipases or proteases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For 2-phenylbutanoic acid, this can be achieved through the kinetic resolution of a racemic mixture of the acid or its ester derivative.

For example, lipases can be used for the enantioselective esterification of racemic 2-phenylbutanoic acid, where one enantiomer is preferentially converted to an ester, allowing for the separation of the unreacted enantiomerically enriched acid. acs.org Conversely, enzymatic hydrolysis of a racemic ester of 2-phenylbutanoic acid can also be employed. Studies have shown the successful use of enzymes like L-phenylalanine dehydrogenase and D-lactate dehydrogenase to convert 2-oxo-4-phenylbutanoic acid into (S)-2-amino-4-phenylbutanoic acid and (R)-2-hydroxy-4-phenylbutanoic acid, respectively, showcasing the potential of enzymatic methods. peptide.com

Chiral Auxiliaries:

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. In this approach, a racemic carboxylic acid is coupled to a chiral auxiliary to form a pair of diastereomers. These diastereomers can then be separated by physical methods such as crystallization or chromatography. Subsequent cleavage of the auxiliary from the separated diastereomers yields the enantiomerically pure carboxylic acid.

A prominent example involves the use of pseudoephenamine as a chiral auxiliary. americanpeptidesociety.org Amides derived from pseudoephenamine can undergo diastereoselective alkylation reactions with high stereocontrol. This method is particularly effective for creating quaternary carbon centers. americanpeptidesociety.org For the synthesis of 2-phenylbutanoic acid, a related strategy involving the alkylation of a chiral amide derived from a suitable precursor can be envisioned. The diastereoselectivity of these reactions is often high, and the auxiliary can typically be recovered and reused. americanpeptidesociety.org

Table 1: Comparison of Enantioselective Strategies for 2-Phenylalkanoic Acid Scaffolds

| Method | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru-BINAP, Ru-SunPhos | 85-99% | High efficiency, catalytic | Requires specialized equipment (high-pressure hydrogenation), expensive catalysts |

| Enzymatic Resolution | Lipases, Proteases | >95% | Mild conditions, high selectivity, environmentally friendly | Can be slow, limited to 50% theoretical yield for the desired enantiomer (without a racemization step) |

| Chiral Auxiliaries | Pseudoephenamine, Evans oxazolidinones | >98% (diastereomeric excess) | High stereocontrol, reliable, auxiliary can be recycled | Stoichiometric use of auxiliary, requires additional protection/deprotection steps |

Diastereoselective Control in the Synthesis of this compound Stereoisomers

As 3-bromoaniline is an achiral nucleophile, the formation of this compound from a single enantiomer of 2-phenylbutanoic acid will result in a single enantiomeric product, not a mixture of diastereomers. Therefore, the critical aspect of this synthetic step is not diastereoselective control but rather the preservation of the stereochemical integrity of the chiral center in 2-phenylbutanoic acid during the amide bond formation. Racemization of the α-chiral center of the carboxylic acid is a common side reaction during amide coupling, particularly if the carboxylic acid is activated under harsh conditions. To prevent this, a variety of racemization-free coupling reagents and methods, often borrowed from peptide synthesis, are employed.

The mechanism of racemization typically involves the formation of an oxazolone (B7731731) intermediate from the activated carboxylic acid, which can readily tautomerize to a resonance-stabilized and achiral form. Subsequent reaction with the amine can then lead to a racemic product. The choice of coupling reagent and reaction conditions is therefore paramount to suppress the formation of this oxazolone intermediate or to ensure that the rate of amidation is significantly faster than the rate of racemization.

Modern Coupling Reagents:

A plethora of coupling reagents have been developed to facilitate amide bond formation while minimizing racemization. These reagents are designed to activate the carboxylic acid under mild conditions, often in the presence of an additive that suppresses racemization.

Carbodiimides with Additives: Reagents like dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective for activating carboxylic acids. americanpeptidesociety.orgbachem.com However, their use alone can lead to significant racemization. The addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is crucial. acs.orgbachem.com These additives react with the activated acid to form an active ester that is more resistant to racemization and reacts efficiently with the amine.

Phosphonium and Aminium Salts: Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling reagents that generally lead to low levels of racemization. peptide.com They work by forming active esters in situ, and their reactions are typically fast and clean.

Ynamides: More recently, ynamides have emerged as powerful, racemization-free coupling reagents for amide synthesis. acs.orgorganic-chemistry.orgacs.org The reaction proceeds via a two-step, one-pot process under very mild conditions. The carboxylic acid first adds to the ynamide to form a stable α-acyloxyenamide intermediate, which then reacts with the amine to form the amide bond without any detectable racemization. acs.orgorganic-chemistry.orgacs.org

Table 2: Selected Racemization-Free Amide Coupling Reagents

| Coupling Reagent/System | Additive (if applicable) | Key Features |

|---|---|---|

| DIC (N,N'-Diisopropylcarbodiimide) | HOBt or OxymaPure® | Cost-effective, widely used, additive is essential to suppress racemization. acs.orgamericanpeptidesociety.orgbachem.com |

| HBTU/HATU | None required | High coupling efficiency, low racemization, fast reaction times. peptide.com |

| Ynamides | None required | Extremely mild conditions, no racemization detected, high functional group tolerance. acs.orgorganic-chemistry.orgacs.org |

By carefully selecting one of these established enantioselective routes to prepare chiral 2-phenylbutanoic acid and subsequently employing a proven racemization-free amidation protocol, this compound can be synthesized with high enantiomeric purity.

Advanced Structural Characterization and Spectroscopic Investigations of N 3 Bromophenyl 2 Phenylbutanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of N-(3-bromophenyl)-2-phenylbutanamide in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the electronic environment of each nucleus and the connectivity between them.

Application of 1D and 2D NMR Techniques for Conformational Analysis

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic region would likely show complex multiplets for the protons of the 3-bromophenyl and the unsubstituted phenyl rings. The protons of the 3-bromophenyl group are anticipated to appear as a set of multiplets, with chemical shifts influenced by the electron-withdrawing nature of the bromine atom and the amide linkage. The five protons of the 2-phenyl group would also produce signals in the aromatic region.

The aliphatic protons of the 2-phenylbutanamide moiety would be observed at higher field. The methine proton at the chiral center (C2) would likely appear as a triplet, coupled to the adjacent methylene (B1212753) protons of the ethyl group. The methylene protons would present as a quartet, coupled to both the methine proton and the terminal methyl protons. The methyl protons would appear as a triplet. The amide proton (N-H) would typically be a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

The 13C NMR spectrum would complement the 1H NMR data by providing the chemical shifts for each carbon atom. The carbonyl carbon of the amide group is expected to have a characteristic downfield chemical shift. The carbon atoms of the aromatic rings would appear in the typical aromatic region, with the carbon bearing the bromine atom showing a characteristic shift due to the heavy atom effect.

2D NMR techniques such as COSY (Correlation Spectroscopy) would be instrumental in establishing the spin-spin coupling network between protons, confirming the connectivity within the ethyl group and the coupling between the methine proton and the amide proton. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for assigning the carbon signals by correlating them to their directly attached protons (HSQC) or to protons that are two or three bonds away (HMBC). These correlations would definitively link the phenyl and butanamide fragments of the molecule.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Amide N-H | 8.0 - 9.0 (broad s) | - |

| Phenyl C-H | 7.2 - 7.6 (m) | 127 - 130 |

| Bromophenyl C-H | 7.1 - 7.8 (m) | 120 - 135 |

| Methine C-H | 3.5 - 4.0 (t) | 55 - 65 |

| Methylene CH2 | 1.8 - 2.2 (q) | 25 - 35 |

| Methyl CH3 | 0.8 - 1.2 (t) | 10 - 15 |

| Carbonyl C=O | - | 170 - 175 |

| C-Br | - | 120 - 125 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Investigation of Tautomerism and Dynamic Equilibria in Amide Systems

Amide bonds are known to exhibit restricted rotation around the C-N bond due to the partial double bond character arising from resonance. This can lead to the existence of cis and trans conformers. For this compound, the trans conformer is expected to be sterically favored and thus the predominant form. Variable temperature NMR studies could be employed to investigate this dynamic equilibrium. At lower temperatures, the rate of rotation around the C-N bond would decrease, potentially leading to the observation of distinct signals for the cis and trans isomers if the energy barrier to rotation is sufficiently high. However, for most secondary amides, the trans isomer is significantly more stable, and only one set of signals is typically observed at room temperature.

Keto-enol tautomerism is generally not a significant consideration for simple amides under neutral conditions as the amide form is overwhelmingly more stable than the corresponding imidic acid tautomer.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Fingerprinting

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. Under electron ionization (EI), the molecule is expected to undergo characteristic cleavages that provide a unique "molecular fingerprint".

The molecular ion peak [M]+ would be observed, and due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]+ and [M+2]+) would be a key diagnostic feature.

The most common fragmentation pathway for amides is the cleavage of the amide bond (N-CO cleavage). nih.gov This would result in the formation of a bromophenylamino radical and a 2-phenylbutanoyl cation. Another significant fragmentation would be the alpha-cleavage adjacent to the carbonyl group, leading to the loss of an ethyl radical and the formation of a resonance-stabilized acylium ion. Further fragmentation of the aromatic rings could also occur.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Predicted m/z | Description |

| [C16H16BrNO]+ | 317/319 | Molecular Ion |

| [C10H11O]+ | 147 | 2-Phenylbutanoyl cation |

| [C8H9]+ | 105 | Phenylmethyl cation (from alpha-cleavage) |

| [C6H4BrNH]+ | 170/172 | Bromophenylamino cation |

| [C6H5]+ | 77 | Phenyl cation |

Note: The m/z values are for the most abundant isotopes.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions in the solid state.

The IR spectrum would be dominated by strong absorption bands characteristic of the amide group. The N-H stretching vibration is expected to appear as a sharp band in the region of 3300-3500 cm-1. The C=O stretching vibration (Amide I band) would be a very intense band around 1650 cm-1. The N-H bending vibration (Amide II band) is expected in the range of 1550-1600 cm-1.

The aromatic C-H stretching vibrations would be observed above 3000 cm-1, while the aliphatic C-H stretching vibrations would appear just below 3000 cm-1. The C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm-1.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the phenyl rings would give rise to characteristic bands.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm-1) | Technique |

| N-H Stretch | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=O Stretch (Amide I) | 1630 - 1680 | IR (strong) |

| N-H Bend (Amide II) | 1550 - 1600 | IR |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-N Stretch | 1200 - 1350 | IR |

| C-Br Stretch | 500 - 700 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and torsional angles. For this compound, which is a chiral molecule, X-ray crystallography can also be used to determine its absolute configuration if a suitable single crystal is obtained and anomalous dispersion techniques are employed.

In the solid state, it is anticipated that the molecules would be linked by intermolecular hydrogen bonds between the amide N-H donor and the carbonyl C=O acceptor of an adjacent molecule, forming chains or dimeric motifs. nih.gov The crystal packing would also be influenced by van der Waals interactions and potentially by halogen bonding involving the bromine atom. The phenyl rings would likely adopt a staggered conformation to minimize steric hindrance. The planarity of the amide group would be a key feature of the molecular conformation.

While a specific crystal structure for this compound is not available in the public domain, analysis of similar N-phenylamide structures suggests that the packing would be efficient, driven by the optimization of intermolecular interactions. researchgate.net

Computational Chemistry and Molecular Modeling of N 3 Bromophenyl 2 Phenylbutanamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT calculations are instrumental in optimizing molecular geometries to their lowest energy state and in elucidating the electronic properties that govern the behavior of a molecule. For N-(3-bromophenyl)-2-phenylbutanamide, DFT would be employed to determine key structural parameters and electronic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for predicting the reactivity of a molecule; a smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich phenyl rings and the non-bonding electrons of the amide group, while the LUMO would be distributed over the aromatic systems, particularly the bromophenyl ring, which can accept electron density. A hypothetical HOMO-LUMO analysis for this compound could yield the following data, which is illustrative of typical values for similar organic molecules.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

In this compound, the MEP surface would likely show negative potential around the carbonyl oxygen of the amide group, indicating a site for electrophilic interaction. The hydrogen atom of the amide group would exhibit a positive potential, making it a potential hydrogen bond donor. The aromatic rings would display a mixed potential, with the bromine atom also influencing the charge distribution on the bromophenyl ring.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT provides insights into the static electronic structure of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior, including conformational changes and interactions with its environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time.

For this compound, MD simulations would be crucial for understanding its conformational flexibility, particularly the rotation around the single bonds of the butanamide chain and the amide bond. These simulations can also reveal the influence of different solvents on the molecule's preferred conformation, which is critical for understanding its behavior in solution. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can observe how solvent molecules interact with different parts of the solute and affect its structure and dynamics.

Quantum Chemical Descriptors and Their Correlation with Reactivity and Interaction Potentials

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to further quantify the reactivity and interaction potential of this compound. These descriptors provide a quantitative basis for understanding the molecule's chemical behavior.

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).

Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ² / 2η).

These descriptors can be correlated with the molecule's reactivity in various chemical reactions and its potential to interact with biological targets.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.80 |

In Silico Approaches for Ligand Design and Virtual Screening of Related Amides

The computational methodologies described above are foundational for in silico drug design and virtual screening. By understanding the structural and electronic properties of this compound, it is possible to design related amides with potentially improved properties. For instance, modifications to the phenyl rings or the butanamide chain can be modeled to study their effects on reactivity, solubility, and binding affinity to a specific biological target.

Virtual screening involves the computational assessment of large libraries of compounds to identify those that are most likely to bind to a target protein. If this compound were identified as a hit compound, its computational model would serve as a template for searching for structurally similar molecules with potentially higher activity. Techniques such as molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, are central to this process.

Mechanistic Investigations of Chemical Reactivity Involving N 3 Bromophenyl 2 Phenylbutanamide

Elucidation of Reaction Mechanisms in Amide Formation and Transformation

The formation of the amide bond in N-(3-bromophenyl)-2-phenylbutanamide is a cornerstone of its synthesis. This transformation typically involves the reaction of an amine with a carboxylic acid or its derivative.

Direct Amide Formation: The most direct route to this compound is the condensation of 2-phenylbutanoic acid and 3-bromoaniline (B18343). However, the direct heating of a carboxylic acid and an amine is often challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. dur.ac.uk To overcome this, the reaction is often carried out at high temperatures (120-160 °C), sometimes with the aid of dehydrating agents like molecular sieves to drive the equilibrium towards the amide product. dur.ac.uk

Mechanism via Activated Carboxylic Acid Derivatives: A more common and efficient laboratory-scale synthesis involves the pre-activation of 2-phenylbutanoic acid.

Acid Chlorides: Treatment of 2-phenylbutanoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts it to the highly reactive 2-phenylbutanoyl chloride. This acyl chloride then readily reacts with 3-bromoaniline in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. The mechanism proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion.

Coupling Reagents: A widely used method involves coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). In this process, the carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate. youtube.com This intermediate serves as an excellent leaving group. The amine (3-bromoaniline) then attacks the carbonyl carbon of this activated species, forming the amide bond and releasing dicyclohexylurea as a byproduct. youtube.com The reaction is often facilitated by additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), which can form even more reactive intermediates and suppress side reactions.

Amide Transformations: Once formed, the amide bond of this compound can undergo further transformations. One such reaction is the Hofmann degradation, where treatment with bromine and a strong base like sodium hydroxide (B78521) results in the loss of the carbonyl group and the formation of a primary amine with one less carbon atom. libretexts.orgyoutube.com This would convert this compound into 1-(3-bromophenyl)-1-phenylpropan-1-amine. Another potential transformation is the von Braun amide degradation, which uses reagents like phosphorus pentachloride to convert the secondary amide into a nitrile and an organohalide. wikipedia.org

Studies on the Reactivity of the Bromoaryl Moiety in Cross-Coupling Reactions

The bromoaryl group in this compound is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts are most commonly employed for these transformations. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org In the context of this compound, the bromo-substituent can be coupled with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, BINAP), and a base. wikipedia.orgnih.gov The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylated amine product and regenerate the Pd(0) catalyst. wikipedia.org

Suzuki-Miyaura Coupling: To form a new carbon-carbon bond, the Suzuki-Miyaura coupling is frequently used. libretexts.org This reaction couples the bromoaryl moiety with an organoboron compound, such as an arylboronic acid or ester. The reaction requires a palladium catalyst and a base. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the this compound to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative (facilitated by the base), and reductive elimination to form the biaryl product. libretexts.org This would transform the 3-bromophenyl group into a more complex biphenyl (B1667301) or substituted phenyl system.

Heck Coupling: While less common for this specific transformation, the Heck reaction could theoretically be used to couple the bromoaryl group with an alkene, forming a new carbon-carbon bond and introducing a vinyl substituent onto the aromatic ring.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions, and optimization is often required to achieve high yields. nih.govacsgcipr.org

Table 1: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Resulting Moiety |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | C-N | Pd Catalyst, Phosphine Ligand, Base | 3-(Dialkylamino)phenyl |

| Suzuki-Miyaura Coupling | Organoboron Reagent (Ar-B(OH)₂) | C-C | Pd Catalyst, Base (e.g., K₂CO₃) | 3-Arylphenyl (Biphenyl) |

| Heck Coupling | Alkene (R-CH=CH₂) | C-C | Pd Catalyst, Base | 3-(Alkenyl)phenyl |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C | Pd Catalyst, Cu(I) co-catalyst, Base | 3-(Alkynyl)phenyl |

Stability and Degradation Mechanism Studies under Controlled Chemical Conditions

The stability of this compound is primarily determined by the robustness of its amide bond and the C-Br bond.

Amide Hydrolysis: The most common degradation pathway for amides is hydrolysis, which cleaves the amide bond to yield the constituent carboxylic acid (2-phenylbutanoic acid) and amine (3-bromoaniline). nih.gov This reaction can be catalyzed by acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. researchgate.net This intermediate then collapses, ejecting the amide anion (⁻NH-Ar), which subsequently protonates to form the amine. Base-catalyzed hydrolysis is generally considered an effective pathway for amide cleavage. nih.gov

The rate of hydrolysis is influenced by steric hindrance around the amide bond. In related N-aryl amides, the introduction of bulky substituents near the amide linkage has been shown to sterically shield the bond and increase stability against hydrolysis. nih.gov

Stability of the Bromoaryl Moiety: The carbon-bromine bond on the phenyl ring is generally stable under neutral, acidic, and basic conditions. However, it can be susceptible to degradation under specific circumstances, such as in the presence of certain transition metal catalysts (as exploited in cross-coupling reactions) or under photolytic (UV light) conditions, which can induce C-Br bond cleavage.

Table 2: Summary of Compound Stability and Degradation

| Condition | Affected Moiety | Degradation Pathway | Products |

|---|---|---|---|

| Strong Acid (e.g., HCl, H₂SO₄), Heat | Amide Bond | Acid-Catalyzed Hydrolysis | 2-Phenylbutanoic acid, 3-Bromoaniline |

| Strong Base (e.g., NaOH), Heat | Amide Bond | Base-Catalyzed Hydrolysis | 2-Phenylbutanoate salt, 3-Bromoaniline |

| Pd Catalyst, Heat | Bromoaryl Group | Cross-Coupling | Varies based on coupling partner |

| UV Light | Bromoaryl Group | Photolytic Cleavage | Radical intermediates, debrominated species |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Bromophenyl 2 Phenylbutanamide Derivatives

Rational Design and Synthesis of N-(3-bromophenyl)-2-phenylbutanamide Analogues for SAR Exploration

The rational design of analogues is a cornerstone of modern drug discovery, aiming to methodically alter a lead compound to enhance its desired biological effects while minimizing undesirable properties. For this compound, this involves creating a library of related molecules where specific parts of the structure are systematically varied. nih.govresearchgate.netmdpi.com The core structure consists of three key components amenable to modification: the 3-bromophenyl ring, the N-phenyl amide linkage, and the 2-phenylbutanamide backbone.

The synthesis of these analogues typically follows established amidation protocols. A common and straightforward method is the coupling of a substituted aniline (B41778), in this case, 3-bromoaniline (B18343) or its derivatives, with a suitably functionalized carboxylic acid, such as 2-phenylbutanoic acid or its derivatives. This reaction is usually facilitated by a coupling agent (like dicyclohexylcarbodiimide (B1669883), DCC, or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966), EDC) or by converting the carboxylic acid to a more reactive species like an acyl chloride. nanobioletters.comorganic-chemistry.org For instance, reacting 2-phenylbutanoyl chloride with 3-bromoaniline in the presence of a non-nucleophilic base would yield the parent compound.

SAR exploration involves designing analogues to probe the importance of each structural feature. Key design strategies for this compound derivatives would include:

Modification of the Bromophenyl Ring: Replacing the bromine atom at the 3-position with other halogens (F, Cl, I) or with electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -CF₃, -CN, -NO₂) groups to assess the impact of electronics and sterics at this position. researchgate.net The position of the substituent could also be moved from meta (position 3) to ortho (position 2) or para (position 4).

Alteration of the 2-Phenyl Group: Introducing substituents onto the phenyl ring attached to the butanamide chain to explore interactions with potential hydrophobic pockets in a biological target.

Variation of the Butanamide Chain: The ethyl group at the 2-position could be replaced with other alkyl groups of varying size (e.g., methyl, propyl) or be cyclized to investigate the conformational constraints on activity.

The following table illustrates a hypothetical set of analogues designed for an initial SAR study.

| Analogue ID | Modification on Bromophenyl Ring (Ring A) | Modification on Phenylbutanamide (Ring B) | Rationale for Design |

| Parent | 3-Bromo | Unsubstituted | Baseline compound |

| ANA-01 | 4-Bromo | Unsubstituted | Investigate positional isomerism of the bromo group |

| ANA-02 | 3-Chloro | Unsubstituted | Evaluate effect of a different halogen (size and electronics) |

| ANA-03 | 3-Trifluoromethyl | Unsubstituted | Introduce a strong electron-withdrawing group |

| ANA-04 | 3-Methoxy | Unsubstituted | Introduce an electron-donating group |

| ANA-05 | 3-Bromo | 4-Fluoro | Probe electronic requirements on the second phenyl ring |

| ANA-06 | 3-Bromo | 4-Methoxy | Probe steric and electronic effects on the second phenyl ring |

These rationally designed compounds, once synthesized, form the basis for systematic biological evaluation to build a comprehensive SAR profile. nih.govrsc.org

Impact of Substituent Modifications on Chemical Reactivity and Stability

The chemical reactivity and metabolic stability of this compound derivatives are critically influenced by the nature and position of substituents on the aromatic rings and the amide backbone. nih.gov The amide bond is a key functional group, and its susceptibility to hydrolysis is a major determinant of the compound's stability and pharmacokinetic profile.

The electronic properties of the substituents play a significant role. Electron-withdrawing groups (EWGs) on the N-phenyl ring (the 3-bromophenyl moiety) make the nitrogen atom less basic and the amide bond more susceptible to nucleophilic attack and hydrolysis. Conversely, electron-donating groups (EDGs) on this ring can increase the electron density on the nitrogen, potentially making the amide bond more stable. In studies of related Nα-aroyl-N-aryl-phenylalanine amides, substitutions adjacent to the amide bonds were shown to significantly increase metabolic stability in liver microsomes, likely by providing steric hindrance that shields the bond from enzymatic cleavage. nih.gov

Similarly, substituents on the benzoyl portion (the 2-phenylbutanoyl moiety) can modulate the electrophilicity of the carbonyl carbon. The stability of related amide structures has been shown to be dependent on the substituents attached to the nitrogen atom. nih.gov For instance, introducing sterically bulky groups near the amide linkage can provide a "steric shield," hindering the approach of metabolic enzymes like carboxylesterases, which are known to catalyze amide cleavage. nih.gov

The table below summarizes the predicted impact of various substituent types on the stability of the amide bond.

| Substituent Type | Position | Predicted Effect on Amide Bond Stability | Reasoning |

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | 3-Bromophenyl Ring | Decrease | Increases electrophilicity of the carbonyl carbon by reducing the electron-donating resonance of the nitrogen. |

| Electron-Donating (e.g., -OCH₃, -CH₃) | 3-Bromophenyl Ring | Increase | Enhances the electron-donating character of the nitrogen, strengthening the amide resonance and reducing carbonyl electrophilicity. acs.org |

| Bulky Steric Groups (e.g., t-butyl) | Ortho to Amide N | Increase | Steric hindrance prevents metabolic enzymes from accessing and cleaving the amide bond. nih.gov |

| Halogens (e.g., F, Cl) | Any position | Variable | A combination of inductive electron withdrawal (destabilizing) and potential steric effects. |

Understanding these relationships is crucial for designing derivatives with improved stability and bioavailability, ensuring the compound can reach its biological target before being degraded.

Influence of Stereochemistry on Molecular Recognition and Interactions

A critical structural feature of this compound is the presence of a stereocenter at the second carbon of the butanamide chain (C2). This chiral center means the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-N-(3-bromophenyl)-2-phenylbutanamide and (S)-N-(3-bromophenyl)-2-phenylbutanamide.

Biological systems, such as enzyme active sites and receptors, are themselves chiral. Consequently, the two enantiomers of a chiral drug can interact differently with their biological target, often leading to significant differences in potency, efficacy, and even the nature of the biological response. This phenomenon is known as stereoselectivity. One enantiomer (the eutomer) may fit perfectly into a binding site and elicit the desired response, while the other (the distomer) may have a weaker interaction, no interaction, or even interact with a different target, potentially causing off-target side effects.

In the context of this compound derivatives, the three-dimensional arrangement of the phenyl group and the ethyl group around the chiral C2 carbon will dictate how the molecule presents itself to its biological target. The precise orientation of these groups can be crucial for establishing key binding interactions, such as hydrophobic or van der Waals interactions.

Therefore, for a thorough SAR study, it is essential to synthesize and evaluate the enantiomers separately. This is typically achieved either by using enantiomerically pure starting materials (e.g., (R)- or (S)-2-phenylbutanoic acid) or by separating the racemic mixture of the final product using techniques like chiral chromatography.

| Enantiomer | Structure | Description |

| (R)-enantiomer | (Structure of R-enantiomer) | The substituents around the chiral center have an R configuration. Its biological activity must be determined experimentally. |

| (S)-enantiomer | (Structure of S-enantiomer) | The substituents around the chiral center have an S configuration. Its biological activity may differ significantly from the R-enantiomer. |

The study of tramadol (B15222) analogues, which also possess chiral centers, highlights that stereochemistry plays a vital role in their interaction with opioid receptors, where different stereoisomers exhibit distinct binding affinities and functional activities. nih.govresearchgate.net A similar principle would apply to the derivatives of this compound, making stereochemical analysis indispensable for understanding their molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For the derivatives of this compound, a QSAR model could be developed to predict the activity of new, yet-to-be-synthesized analogues, thereby streamlining the drug design process and prioritizing the synthesis of the most promising candidates. rsc.orgnih.gov

The development of a QSAR model involves several key steps:

Data Set Assembly: A series of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set (to build the model) and a test set (to validate its predictive power).

Descriptor Calculation: For each molecule in the series, a wide range of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular weight, molar volume), electronic (e.g., dipole moment, partial charges), hydrophobic (e.g., LogP), and topological properties. researchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to find the best correlation between a subset of the calculated descriptors and the observed biological activity. researchgate.net

Model Validation: The resulting equation or model is rigorously validated to ensure it is statistically robust and has genuine predictive ability. This is done using the compounds in the test set, which were not used to create the model.

A hypothetical QSAR equation for this series might look like: log(1/IC₅₀) = c₀ + c₁(LogP) + c₂(σ) + c₃(MR) Where LogP represents hydrophobicity, σ (Sigma) is the Hammett constant representing the electronic effect of a substituent, and MR is the molar refractivity representing steric bulk. The coefficients (c₁, c₂, c₃) indicate the relative importance of each property.

The table below outlines the typical workflow and components of a QSAR study for this compound derivatives.

| QSAR Step | Description | Example Descriptors/Methods for this Series |

| 1. Data Collection | Gather a set of 30-40 analogues with measured biological activity. | Analogues from Table 6.1 with their corresponding IC₅₀ values. |

| 2. Descriptor Calculation | Use software to compute physicochemical and topological properties. | Hydrophobic: LogP; Electronic: Hammett constants (σ), Dipole Moment; Steric: Molar Refractivity (MR), van der Waals volume; Topological: Connectivity indices. |

| 3. Model Building | Apply statistical regression to correlate descriptors with activity. | Multiple Linear Regression (MLR), Artificial Neural Networks (ANN). researchgate.net |

| 4. Model Validation | Assess the statistical significance and predictive power of the model. | Cross-validation (q²), correlation coefficient (R²), prediction for an external test set. nih.gov |

| 5. Predictive Analysis | Use the validated model to predict the activity of new, virtual compounds. | Design a new analogue on the computer, calculate its descriptors, and use the QSAR equation to estimate its potency before synthesis. |

By successfully developing a predictive QSAR model, researchers can gain valuable insights into the structural requirements for activity and rationally design novel this compound derivatives with enhanced therapeutic potential.

Investigations into Molecular Recognition and Biological Target Modulation by N 3 Bromophenyl 2 Phenylbutanamide Analogues

Exploration of Molecular Targets (e.g., Androgen Receptor)

The androgen receptor (AR) is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. Consequently, it is a primary target for therapeutic intervention. Non-steroidal antiandrogens (NSAAs), which often feature an N-aryl amide or a related pharmacophore, are a significant class of drugs designed to inhibit AR function. doi.orgscispace.comsemanticscholar.org Unlike steroidal agents, these compounds typically act as "pure" antagonists, binding specifically to the AR without activating other steroid hormone receptors. doi.orgscispace.com Analogues of N-(3-bromophenyl)-2-phenylbutanamide fall within this chemical space, making the AR a key molecular target for investigation. The development of selective androgen receptor modulators (SARMs) from these non-steroidal scaffolds is also an active area of research for treating conditions associated with aging and chronic disease. mdpi.comnih.gov

In Vitro Ligand-Target Binding and Affinity Studies (non-clinical)

The initial step in characterizing the interaction between a ligand and its target is to determine its binding affinity. For AR modulators, this is typically accomplished through in vitro radioligand competitive binding assays, which measure the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. The results are often expressed as an inhibition constant (Ki) or an IC50 value, which is the concentration required to inhibit 50% of the specific binding.

Studies on various non-steroidal scaffolds analogous to this compound have demonstrated a wide range of binding affinities. For instance, a series of aryl propionamides, which share the core amide linkage, exhibited Ki values from 1.0 to 51 nM. nih.gov Computational "drug repurposing" efforts have identified marketed drugs with non-steroidal backbones, such as phenothiazine derivatives, as weak AR antagonists with Ki values in the micromolar range (0.8–3.0 μM). pnas.org Subsequent optimization of these hits led to a derivative with a significantly improved potency (IC50 = 0.25 μM). pnas.org These studies underscore how modifications to the aryl rings and linker chemistry can dramatically influence binding affinity.

| Compound Class/Derivative | Target | Binding Affinity Metric | Reported Value | Source |

|---|---|---|---|---|

| Aryl Propionamide Analogues | Androgen Receptor | Ki | 1.0 - 51 nM | nih.gov |

| Optimized Phenothiazine Derivative (D4) | Androgen Receptor | IC50 | 0.25 μM | pnas.org |

| Fluphenazine (Phenothiazine) | Androgen Receptor | Ki | ~0.8 μM | pnas.org |

| Acetophenazine (Phenothiazine) | Androgen Receptor | Ki | ~0.8 μM | pnas.org |

| ARN-509 (Next-Gen Antiandrogen) | Androgen Receptor | High Affinity | nih.gov |

Mechanistic Insights into Target Engagement and Allosteric Modulation

Understanding how a ligand engages its target provides crucial insights into its mechanism of action. Most non-steroidal antagonists function as competitive inhibitors by binding directly to the androgen receptor's ligand-binding domain (LBD), the same pocket occupied by endogenous androgens like dihydrotestosterone (DHT). nih.govscispace.com However, research has revealed more complex mechanisms of modulation.

A significant discovery has been the identification of a novel, allosteric regulatory surface on the AR termed "Binding Function 3" (BF3). nih.gov This site is distinct from the orthosteric LBD pocket. Small molecules that bind to the BF3 site can induce conformational changes in the receptor that indirectly disrupt the primary coactivator binding surface, known as Activation Function 2 (AF2). nih.gov This allosteric mechanism prevents the recruitment of essential coactivator proteins, thereby inhibiting gene transcription without directly competing with the natural hormone. nih.govdrugdiscoverytrends.com This offers a powerful strategy for developing drugs that are non-competitive and may be less susceptible to resistance mutations in the LBD. drugdiscoverytrends.com

Other mechanistic studies have shown that second-generation antiandrogens not only block the LBD but also prevent the nuclear translocation of the AR and its subsequent binding to DNA, providing another layer of inhibition. nih.gov Allosteric modulation can also occur at the level of DNA itself, where certain small molecules can bind to the minor groove of DNA at AR binding sites, distorting the helix and preventing the transcription factor from docking effectively. pnas.org

Enzyme Inhibition or Activation Mechanisms

Beyond nuclear receptors, N-aryl amide scaffolds are known to interact with various enzymes. Key examples include monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters, and histone deacetylases (HDACs), which are critical epigenetic regulators. The inhibition of these enzymes has therapeutic potential in neurodegenerative diseases and cancer, respectively.

Kinetic Characterization of Enzyme-Inhibitor Interactions (e.g., HDAC, MAO-B)

Enzyme kinetic studies are essential for determining an inhibitor's potency (IC50 or Ki) and its mechanism of action (e.g., competitive, non-competitive, reversible, or irreversible).

For MAO-B, many inhibitors featuring a phenyl ring system, analogous to the subject compound, have been developed. Kinetic analyses frequently reveal a reversible and competitive mode of inhibition, where the inhibitor competes with the enzyme's natural substrate for binding to the active site. nih.gov For example, a series of 3-phenylcoumarin derivatives were found to be potent MAO-B inhibitors, with IC50 values in the range of 100 nM to 1 µM. frontiersin.org

In the case of HDACs, potent inhibitors often exhibit slow-binding kinetics. nih.gov This phenomenon, characterized by a time-dependent increase in inhibition, can result from a multi-step binding process where an initial enzyme-inhibitor complex slowly converts to a more tightly bound conformation. nih.govnih.gov This slow dissociation rate can lead to a prolonged duration of action. For example, the compound RGFP966, once thought to be selective for HDAC3, was later characterized as a potent, slow-binding inhibitor of HDACs 1, 2, and 3, with Ki values of 57, 31, and 13 nM, respectively. nih.gov

| Compound Class/Derivative | Enzyme Target | Kinetic Parameter | Reported Value | Inhibition Type | Source |

|---|---|---|---|---|---|

| 3-Phenylcoumarin Derivative (Compound 1) | MAO-B | IC50 | 56 nM | Competitive, Reversible | frontiersin.org |

| Chalcone Derivative | MAO-B | Ki | 0.146 µM | Competitive, Reversible | nih.gov |

| RGFP966 | HDAC1 | Ki | 57 nM | Slow-Binding | nih.gov |

| RGFP966 | HDAC2 | Ki | 31 nM | Slow-Binding | nih.gov |

| RGFP966 | HDAC3 | Ki | 13 nM | Slow-Binding | nih.gov |

Molecular Docking and Binding Site Analysis for Enzyme-Ligand Complexes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. frontiersin.orgnih.gov This method provides valuable insights into the specific molecular interactions that stabilize the ligand-protein complex, thereby guiding structure-activity relationship (SAR) studies.

For MAO-B inhibitors, docking studies consistently show that ligands position themselves within a hydrophobic active site cavity near the flavin adenine dinucleotide (FAD) cofactor. nih.gov Key interactions often include π-π stacking between the inhibitor's aromatic rings and the side chains of tyrosine residues, particularly Tyr398 and Tyr435, which form an "aromatic cage". nih.govmdpi.com

In the context of the androgen receptor, docking simulations have been crucial for understanding how non-steroidal antagonists bind to the LBD. These studies have highlighted the importance of hydrogen bonds with specific amino acid residues, such as Arginine 752 (R752), Glutamine 711 (Q711), and Asparagine 705 (N705), for achieving high-affinity binding. pnas.orgendocrine-abstracts.orgbwise.kr By visualizing these interactions, researchers can rationally design modifications to a ligand's structure to enhance potency and selectivity. nih.govnih.gov

Chemoinformatics and Pharmacophore Modeling for Rational Ligand Design

The design and discovery of novel bioactive molecules have been significantly accelerated by computational approaches like chemoinformatics and pharmacophore modeling. acs.orgnih.govdovepress.com Chemoinformatics applies computational methods to solve chemical problems, including the analysis of large datasets of compounds to identify trends in structure and activity. acs.orgnih.gov

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target. dovepress.comsemanticscholar.orgijpsr.com These models can be generated in two primary ways: ligand-based, by superimposing a set of known active molecules and extracting their common features, or structure-based, by analyzing the interaction points within the target's binding site. dovepress.com

Once developed, a pharmacophore model serves as a 3D query for virtual screening of large chemical databases. This process rapidly filters millions of compounds to identify those that match the pharmacophore and are therefore likely to be active. ijpsr.comresearchgate.net This approach has been successfully applied to discover inhibitors for numerous targets. For the androgen receptor, a pharmacophore model might include features like hydrogen bond acceptors and a hydrophobic aromatic ring. semanticscholar.orgijpsr.com For MAO-B, chemoinformatic analysis of thousands of known inhibitors has helped identify the most favorable scaffolds and substituent patterns for potent activity. acs.orgnih.govnih.gov By combining pharmacophore screening with molecular docking, researchers can refine the list of potential hits, predict their binding modes, and prioritize the most promising candidates for synthesis and biological testing, thereby streamlining the drug discovery process. nih.govdovepress.com

Development of N-phenylbutanamide-Based Chemical Probes for Biological Systems

The N-phenylbutanamide scaffold has emerged as a versatile structural motif in the development of biologically active molecules. Analogues of this scaffold have demonstrated engagement with a variety of biological targets, suggesting their potential as foundational structures for the design of chemical probes. These probes are instrumental in the study of molecular recognition events and the modulation of biological targets within complex biological systems. The development of such tools, derived from parent compounds like this compound, is a critical step in elucidating the mechanisms of action of bioactive small molecules and identifying their protein targets.

Chemical probes are molecules designed to interrogate biological systems by binding to specific targets. They typically consist of three key components: a recognition element that provides affinity and selectivity for the target, a reactive or reporter group (e.g., a fluorophore, a biotin tag, or a photoreactive group), and a linker that connects the two without significantly impairing the binding of the recognition element. The N-phenylbutanamide core can serve as the recognition element, and its demonstrated bioactivity provides a strong rationale for its use in this context.

Research into N-phenylbutanamide derivatives has revealed their potential to interact with various proteins. For instance, certain analogues have been identified as potent openers of KCNQ potassium channels, which are implicated in epilepsy. scribd.com Others have been investigated as inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are relevant in cancer therapy. nih.gov These findings underscore the utility of the N-phenylbutanamide scaffold in targeting protein-protein interactions and ion channels.

The development of chemical probes from a lead compound, such as a bioactive N-phenylbutanamide analogue, involves strategic chemical modifications. The primary goal is to introduce a reporter or reactive group without abolishing the compound's affinity for its biological target. Structure-activity relationship (SAR) studies of N-phenylbutanamide derivatives provide valuable insights into which positions on the molecule are amenable to modification. For example, studies on KCNQ channel openers have explored substitutions on the phenyl ring, indicating that this position can be altered to modulate activity. scribd.com

To illustrate the potential development of N-phenylbutanamide-based chemical probes, one can consider the hypothetical derivatization of a parent compound. By incorporating different functional moieties, a suite of probes can be generated for various applications, from target identification to cellular imaging.

Table 1: Hypothetical N-phenylbutanamide-Based Chemical Probes and Their Potential Applications

| Compound ID | Parent Compound | Modification | Reporter/Reactive Group | Potential Application |

|---|---|---|---|---|

| Probe-F1 | N-phenylbutanamide analogue | Addition of a linker and fluorophore | Fluorescein | Cellular imaging of target localization |

| Probe-B1 | N-phenylbutanamide analogue | Addition of a linker and biotin | Biotin | Pull-down assays for target identification |

The synthesis of such probes would leverage established methods in medicinal chemistry. For instance, a fluorescent probe could be synthesized by coupling a fluorophore to a derivative of the parent N-phenylbutanamide that has been functionalized with a suitable linker, such as an amino or carboxyl group. Similarly, biotinylated probes can be prepared for use in affinity purification experiments aimed at isolating and identifying the binding partners of the N-phenylbutanamide scaffold.

Photoaffinity labeling is another powerful technique for target identification and validation. This approach involves designing a probe that incorporates a photoreactive group, which upon irradiation with UV light, forms a covalent bond with the target protein. Subsequent proteomic analysis can then identify the labeled protein. The design of a photoaffinity probe based on an N-phenylbutanamide core would involve the strategic placement of a photoreactive moiety, such as a benzophenone or an aryl azide (B81097), at a position that does not interfere with target binding. researchgate.net

Emerging Research Directions and Prospects for N 3 Bromophenyl 2 Phenylbutanamide

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) is a foundational technology in drug discovery, allowing for the rapid testing of vast compound libraries to identify potential therapeutic candidates. ewadirect.comdovepress.com The integration of compounds like N-(3-bromophenyl)-2-phenylbutanamide into HTS campaigns is a promising avenue for discovering novel biological activities.

Recent advancements in HTS have moved beyond simple binding assays to more complex cellular and phenotypic screens. nih.govyoutube.com For a compound like this compound, this could involve screening against a wide array of biological targets, such as enzymes, receptors, and protein-protein interactions. nih.gov The development of miniaturized, cost-effective biochemical and cellular assays allows for the screening of millions of compounds, increasing the probability of identifying "hit" compounds. youtube.comnuvisan.com

Furthermore, novel HTS techniques are continually being developed. For instance, an ultra-high throughput growth selection assay has been introduced to identify amidase activity, which could be relevant for screening libraries of amide-containing compounds. nih.gov Another innovative approach combines a fluorescent indicator displacement assay with circular dichroism to determine the concentration and enantiomeric excess of chiral amines, a methodology that could be adapted for screening chiral amides. nih.gov High-throughput virtual screening, which uses computational models to predict the binding affinity of compounds to targets, also presents a cost-effective initial step before experimental screening. ewadirect.com

The structural characteristics of this compound make it a suitable candidate for inclusion in diverse screening libraries. The amide linkage is a common feature in many known drugs, and the aromatic rings provide a scaffold for interaction with biological targets. wikipedia.orgajchem-a.com The bromine atom can also serve as a point for diversification, allowing for the synthesis of a focused library of related compounds for structure-activity relationship (SAR) studies.

Green Chemistry and Sustainable Synthesis Approaches for Amide Derivatives

The synthesis of amides is a fundamental process in organic chemistry, but traditional methods often rely on harsh reagents and produce significant waste. scispace.com In line with the principles of green chemistry, there is a growing focus on developing more sustainable and environmentally friendly methods for amide bond formation. rsc.orgunibo.it

One of the most promising green approaches is biocatalysis, which utilizes enzymes to carry out chemical transformations under mild conditions. rsc.org For example, enzymes like Candida antarctica lipase (B570770) B have been successfully used for the direct synthesis of amides from carboxylic acids and amines in greener solvents, achieving high yields and purity without the need for extensive purification. nih.gov This enzymatic approach has the potential to be a more sustainable industrial process for producing a wide range of amides. nih.gov

Other green methodologies for amide synthesis include solvent-free reactions and the use of more environmentally benign catalysts. researchgate.net For instance, a method using boric acid as a catalyst for the reaction of a carboxylic acid and urea (B33335) offers a simple, efficient, and solvent-free procedure. researchgate.net Another innovative approach involves the use of a manganese(I) catalyst for the methoxymethylation of primary amides using methanol, which serves as both a reagent and a solvent, eliminating the need for toxic reagents. rsc.org The development of catalytic protocols that utilize air or molecular oxygen for the selective synthesis of aromatic amides from renewable resources like lignin (B12514952) also represents a significant step towards sustainability. nih.gov

Table 1: Comparison of Conventional vs. Green Amide Synthesis Methods This table is generated based on data from the text.

| Feature | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Reagents | Often require stoichiometric activating agents (e.g., HATU, T3P) scispace.com | Utilize catalysts (e.g., enzymes, boric acid) nih.govresearchgate.net |

| Solvents | Often use hazardous organic solvents researchgate.net | Employ greener solvents (e.g., cyclopentyl methyl ether) or solvent-free conditions nih.govresearchgate.net |

| Byproducts | Can generate large amounts of waste scispace.com | Aim for minimal waste generation |

| Conditions | Can involve harsh reaction conditions rsc.org | Typically milder reaction conditions (e.g., ambient temperature) mdpi.com |

| Efficiency | Can be lengthy processes researchgate.net | Often faster reaction times researchgate.net |

These sustainable approaches are directly applicable to the synthesis of this compound and its derivatives, offering a pathway to produce these compounds with a reduced environmental footprint.

Application in Fragment-Based Drug Discovery and Lead Optimization (non-clinical)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, particularly for challenging targets. nih.govdrugdiscoverychemistry.com This approach involves screening small, low-molecular-weight compounds ("fragments") that can be elaborated into more potent and selective drug candidates. nih.govacs.org

This compound, with its distinct structural components, is well-suited for an FBDD approach. The core structure can be deconstructed into smaller fragments, such as 3-bromoaniline (B18343) and 2-phenylbutanoic acid, which could be screened individually. If a fragment shows binding to a target, its structure can be "grown" or "linked" with other fragments to increase affinity and selectivity. acs.orgnih.gov The bromine atom on the phenyl ring provides a clear vector for chemical modification, allowing for the systematic exploration of the surrounding chemical space to optimize binding interactions. nih.gov

A key challenge in FBDD is the synthetic tractability of elaborating fragment hits. acs.org The development of modular synthetic platforms that allow for the systematic elaboration of fragments in three dimensions is a significant advancement in this field. acs.org Such platforms often utilize robust and widely used reactions in medicinal chemistry, such as amide bond formation. acs.org

The three-dimensional shape of fragments is also gaining importance, as it can lead to improved properties like solubility and selectivity. vu.nl While this compound is relatively planar, the chiral center at the 2-position of the butanamide chain introduces a degree of three-dimensionality that can be explored in lead optimization.

Role in Chemical Biology for Probing Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov High-quality chemical probes are essential tools for elucidating the roles of proteins in health and disease. nih.gov Amide-containing molecules are frequently used as scaffolds for the development of such probes due to their prevalence in biologically active compounds. ajchem-a.com

This compound and its derivatives have the potential to be developed into chemical probes for various biological targets. The compound's structure could be modified to incorporate reporter groups, such as fluorophores or photo-affinity labels, to enable the visualization and identification of its binding partners within a cell. ed.ac.uk For example, the bromine atom could be replaced with a clickable alkyne or azide (B81097) group, allowing for bioorthogonal conjugation to reporter molecules.

The development of fluorescent probes is a particularly active area of research, with applications in imaging enzymatic activity, metabolism, and protein localization. ed.ac.uk Small-molecule fluorescent probes can provide real-time insights into cellular functions. ed.ac.uk Docking studies with related amide compounds have shown specific interactions, such as hydrogen bonding with biological targets, which is a crucial aspect of probe design. acs.org